molecular formula C10H13N3O B1462116 2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one CAS No. 1554534-71-2

2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

Cat. No. B1462116
CAS RN: 1554534-71-2
M. Wt: 191.23 g/mol
InChI Key: YDSLBUOTICPIEH-UHFFFAOYSA-N
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Description

2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one, also known as CPT-11, is a novel synthetic compound with a wide range of potential biochemical and physiological applications. CPT-11 is an analogue of camptothecin, a natural product isolated from the Chinese tree Camptotheca acuminata. CPT-11 has been extensively studied in the field of cancer research, as it has been shown to possess anti-tumor properties. In addition, CPT-11 has been found to have potential applications in the fields of neurology and cardiology.

Scientific Research Applications

Chiroptical Properties and Synthetic Applications

Research into nitrogen-bridgehead compounds, including derivatives of pyrido[1,2-a]pyrimidin-4-ones, has provided insights into their chiroptical properties. Studies have shown how the axial substituents in these compounds influence their characteristic CD bands, offering a basis for understanding their stereochemical behavior and potential for application in chiral technologies (Kajtár, Hermecz, Breining, Meszaros, 1987).

Catalytic Hydrogenation Processes

The catalytic hydrogenation of related compounds has been explored, demonstrating a facile approach to access amino derivatives of tetrahydropyrido[1,2-a]pyrimidin-4-ones. This process highlights the compounds' potential in synthetic organic chemistry, enabling the production of various structurally complex molecules with high yields (Rečnik, Toplak, Svete, Pizzioli, Stanovnik, 2000).

Synthesis and Biological Activity

The synthesis and investigation of pyrido[2,3-d]pyrimidines and pyrimido[5′,4′:5,6]pyrido[2,3-d]pyrimidines as antiviral agents have been a significant area of study. These efforts have led to the development of compounds with promising antiviral activities, showcasing the therapeutic potential of this class of molecules (Nasr, Gineinah, 2002).

Antimicrobial Properties

Further research into the synthesis of related heterocyclic systems has revealed their antimicrobial properties. The exploration of novel synthetic routes and the biological activity of these compounds contribute to the ongoing search for new antimicrobial agents, offering potential applications in combating infectious diseases (Abdelhamid, Elghandour, Ahmed, Zaki, 2005).

properties

IUPAC Name

2-cyclopropyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-9-6-8(7-2-3-7)12-10-11-4-1-5-13(9)10/h6-7H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSLBUOTICPIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC(=CC(=O)N2C1)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 3
2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 4
2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 5
2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 6
2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

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